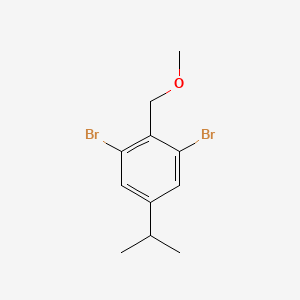
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene is an organic compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 g/mol . It is a derivative of benzene, characterized by the presence of two bromine atoms, an isopropyl group, and a methoxymethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene typically involves the bromination of 5-isopropyl-2-(methoxymethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
科学的研究の応用
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxymethyl group is oxidized to form reactive intermediates that can further react to form aldehydes or carboxylic acids .
類似化合物との比較
Similar Compounds
1,3-Dibromo-5-(methoxymethyl)benzene: Similar structure but lacks the isopropyl group.
1,3-Dibromo-4,6-bis(methoxymethyl)-2,5-dimethylbenzene: Contains additional methoxymethyl and methyl groups.
1,3-Dibromo-5-fluoro-2-(methoxymethyl)benzene: Contains a fluorine atom instead of the isopropyl group
Uniqueness
1,3-Dibromo-5-isopropyl-2-(methoxymethyl)benzene is unique due to the presence of both isopropyl and methoxymethyl groups, which can influence its reactivity and interactions in chemical reactions. The combination of these functional groups provides distinct properties that can be leveraged in various applications.
特性
分子式 |
C11H14Br2O |
|---|---|
分子量 |
322.04 g/mol |
IUPAC名 |
1,3-dibromo-2-(methoxymethyl)-5-propan-2-ylbenzene |
InChI |
InChI=1S/C11H14Br2O/c1-7(2)8-4-10(12)9(6-14-3)11(13)5-8/h4-5,7H,6H2,1-3H3 |
InChIキー |
KRLNTSKTXMYKQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)Br)COC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


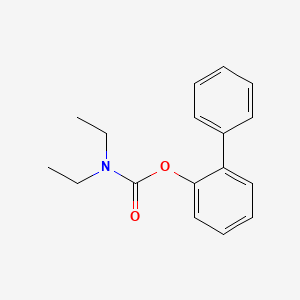
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)
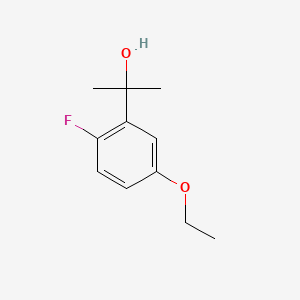
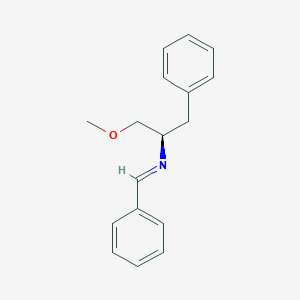
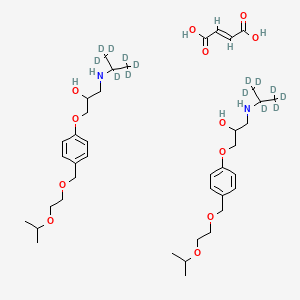
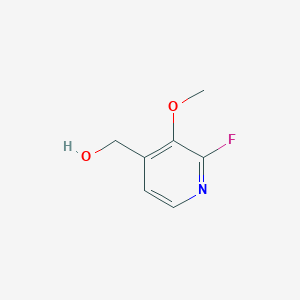

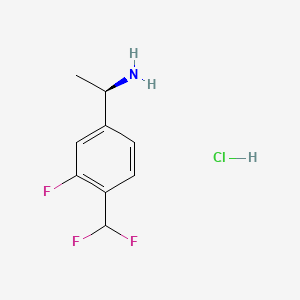
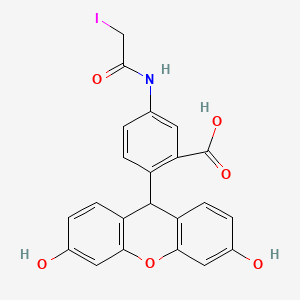
![2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
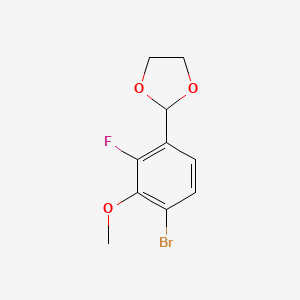
![7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide](/img/structure/B14028926.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14028934.png)

